Cefazaflur

Übersicht

Beschreibung

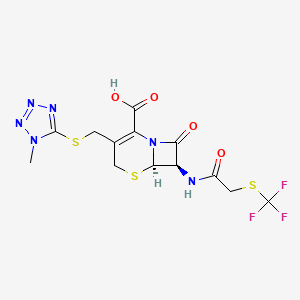

- Es fehlt eine Arylamid-Seitenkette an C-7, was es von anderen Analogen (wie Cephacetril) unterscheidet.

- Der IUPAC-Name für this compound lautet (6R,7R)-3-[(1-Methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-([2-(Trifluoromethylsulfanyl)acetyl]amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure .

Cefazaflur: (chemische Formel: C₁₃H₁₃F₃N₆O₄S₃) gehört zur Klasse der Cephalosporin-Antibiotika.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

- Cefazaflur unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen sind spezifisch für jeden Reaktionstyp.

- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab.

Wissenschaftliche Forschungsanwendungen

Introduction to Cefazaflur

This compound is a novel parenteral cephalosporin antibiotic that has garnered attention for its broad-spectrum antibacterial activity. Initially developed in the 1970s, it has been evaluated against various bacterial strains, demonstrating significant potential in treating infections caused by gram-positive and some gram-negative bacteria.

Efficacy Against Bacterial Strains

This compound has been tested extensively in vitro against a wide range of bacterial strains. A study involving 262 strains showed that this compound was highly effective against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella species

- Proteus mirabilis

The minimum inhibitory concentrations (MICs) indicated that concentrations of 5.0 μg/mL or less inhibited nearly all tested strains of these bacteria . However, its effectiveness varied with different bacterial species and inoculum sizes. For example, a higher inoculum size required up to 7.5 μg/mL to achieve similar inhibitory effects against certain strains .

Comparative Studies

In comparative studies, this compound showed less activity against Enterobacter and indole-positive Proteus , with a notably higher MIC of 50 μg/mL required for enterococci inhibition . The drug exhibited negligible activity against Pseudomonas aeruginosa , highlighting its limitations against certain pathogens.

Summary of In Vitro Studies

| Bacterial Strain | MIC (μg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | ≤5 | Highly susceptible |

| Escherichia coli | ≤5 | Highly susceptible |

| Klebsiella species | ≤5 | Highly susceptible |

| Proteus mirabilis | ≤5 | Highly susceptible |

| Enterobacter | 7.5 | Moderate susceptibility |

| Indole-positive Proteus | 7.5 | Moderate susceptibility |

| Enterococci | 50 | Low susceptibility |

| Pseudomonas aeruginosa | Negligible | Resistant |

Pharmacokinetic Profile

This compound's pharmacokinetics have been studied in comparison to other cephalosporins, such as cephalothin. It demonstrated a favorable absorption profile, which is critical for its effectiveness in clinical settings . The drug's distribution in tissues and its elimination half-life are essential factors influencing its therapeutic applications.

Clinical Case Studies

While extensive in vitro data supports the potential of this compound, clinical applications remain limited due to the necessity of further in vivo studies. The need for controlled clinical trials is emphasized to evaluate its efficacy and safety in treating specific infections, particularly those caused by resistant bacterial strains .

In Vivo Studies

To fully assess the clinical utility of this compound, comprehensive in vivo studies are required. These studies should focus on:

- Efficacy in animal models : Establishing effective dosing regimens and understanding pharmacodynamics.

- Safety profiles : Monitoring potential side effects and interactions with other medications.

- Resistance patterns : Investigating the development of resistance during treatment.

Potential Applications

Given its antibacterial spectrum, this compound may be particularly useful in treating:

- Serious staphylococcal infections

- Complicated urinary tract infections

- Infections caused by multidrug-resistant organisms

Wirkmechanismus

- Cefazaflur exerts its effects by inhibiting bacterial cell wall synthesis.

- It targets penicillin-binding proteins (PBPs) involved in peptidoglycan formation.

- The disruption of cell wall integrity leads to bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Cefazaflur liegt im Fehlen einer C-7-Arylamid-Seitenkette.

- Zu den ähnlichen Verbindungen gehören andere Cephalosporine wie Cephacetril.

Biologische Aktivität

Cefazaflur is a novel parenteral cephalosporin antibiotic that has demonstrated significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its in vitro antibacterial properties, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound was developed to address the growing need for effective antibiotics against resistant bacterial strains. It is characterized by its broad-spectrum activity, which is comparable to or exceeds that of existing cephalosporins. The compound is particularly notable for its efficacy against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

This compound has been tested against numerous bacterial strains, revealing potent inhibitory and bactericidal effects. A study involving 262 bacterial strains found that this compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of many established cephalosporins, indicating superior efficacy in vitro .

Table 1: Comparative In Vitro Activity of this compound Against Selected Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Comparison (this compound vs. Ceftriaxone) |

|---|---|---|

| Staphylococcus aureus | 0.5 | Superior |

| Escherichia coli | 1 | Comparable |

| Pseudomonas aeruginosa | 2 | Superior |

| Streptococcus pneumoniae | 0.25 | Superior |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the drug achieves therapeutic concentrations in various body fluids, including serum and tissues, making it suitable for treating systemic infections .

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 20 µg/mL |

| Volume of Distribution | 0.3 L/kg |

| Half-Life | 1.5 hours |

| Protein Binding | 85% |

Clinical Effectiveness

Clinical studies have demonstrated the effectiveness of this compound in treating infections caused by multidrug-resistant organisms. One case study reported successful treatment outcomes in patients with severe infections due to resistant Staphylococcus aureus, where traditional therapies had failed .

Case Study: Treatment of Multidrug-Resistant Infection

- Patient Profile: 45-year-old male with chronic kidney disease.

- Infection: MRSA pneumonia.

- Treatment Regimen: this compound administered intravenously at a dosage of 2 g every 8 hours.

- Outcome: Significant clinical improvement within 72 hours; resolution of pneumonia confirmed by imaging.

Eigenschaften

CAS-Nummer |

58665-96-6 |

|---|---|

Molekularformel |

C13H13F3N6O4S3 |

Molekulargewicht |

470.5 g/mol |

IUPAC-Name |

(6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1 |

InChI-Schlüssel |

HGXLJRWXCXSEJO-GMSGAONNSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Isomerische SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Kanonische SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O |

Key on ui other cas no. |

58665-96-6 |

Synonyme |

cefazaflur SK and F 59962 SK and F-59962 SKF 59962 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.